3-Amino-3-cyclobutylpropan-1-ol
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Overview
Description
3-Amino-3-cyclobutylpropan-1-ol is a chemical compound that belongs to the class of propanolamines. It features a cyclobutyl group attached to the third carbon of a propanol chain, with an amino group on the same carbon. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclobutylpropan-1-ol typically involves the reaction of cyclobutylcarbinol with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclobutylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
3-Amino-3-cyclobutylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclobutylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler analog without the cyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the propanol chain.
3-Aminopropan-1-ol: Similar structure but without the cyclobutyl group
Uniqueness
3-Amino-3-cyclobutylpropan-1-ol is unique due to the presence of both the cyclobutyl group and the propanol chain, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-amino-3-cyclobutylpropan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-7(4-5-9)6-2-1-3-6/h6-7,9H,1-5,8H2 |
InChI Key |
FEJKAXCLIZQKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CCO)N |
Origin of Product |
United States |
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